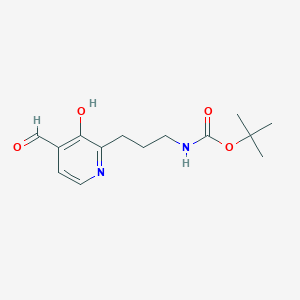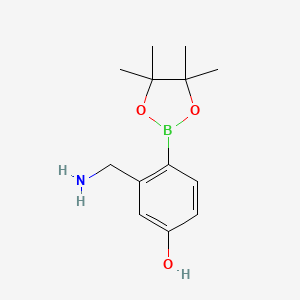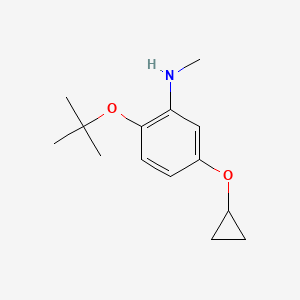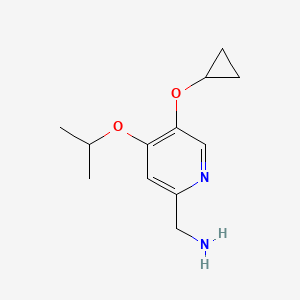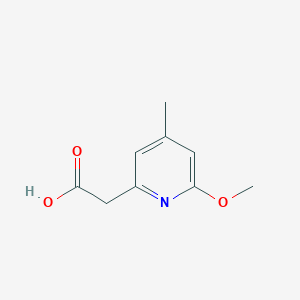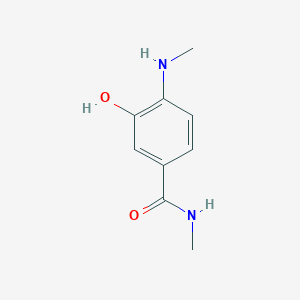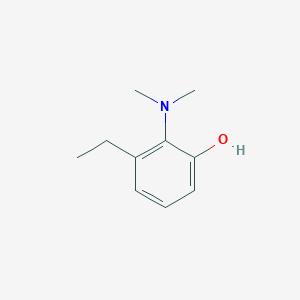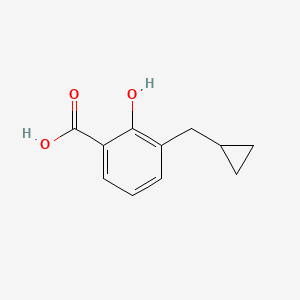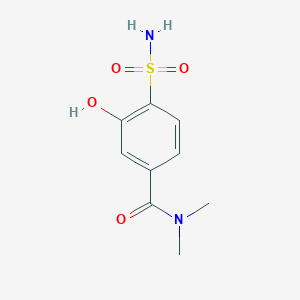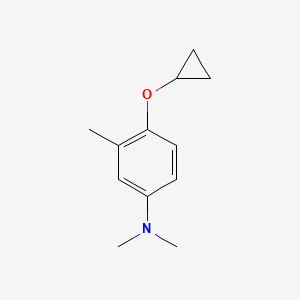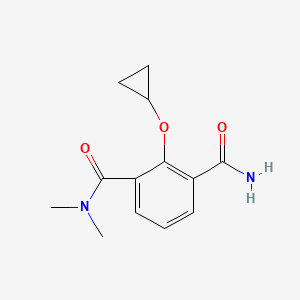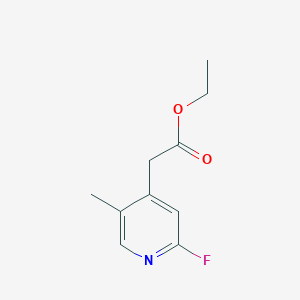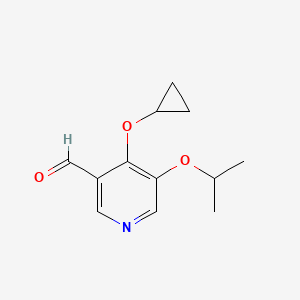
4-Cyclopropoxy-5-isopropoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-isopropoxynicotinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-isopropoxynicotinaldehyde can be achieved through several methods:
Oxidation of Alcohols: One common method involves the oxidation of primary alcohols to form aldehydes.
Dehydrogenation of Alcohols: Another method involves the dehydrogenation of alcohols using metal catalysts like copper at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial production methods typically involve large-scale oxidation processes using efficient and cost-effective oxidizing agents.
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-isopropoxynicotinaldehyde undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming imines or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-isopropoxynicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-isopropoxynicotinaldehyde involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors in biological systems, leading to a cascade of biochemical events.
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-isopropoxynicotinaldehyde can be compared with other similar compounds:
4-Cyclopropoxy-5-isopropylnicotinaldehyde: This compound has a similar structure but lacks the aldehyde group, which affects its reactivity and applications.
4-Cyclopropoxy-5-isopropoxynicotinic Acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-propan-2-yloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-11-6-13-5-9(7-14)12(11)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
Clave InChI |
QPOSJARHFSZSGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1)C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


